4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile
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Overview
Description
4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile is a chemical compound that features a benzonitrile core substituted with a thiophene ring and a methyl group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile typically involves the condensation of thiophene derivatives with benzonitrile precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs one-pot procedures in the presence or absence of catalysts. Iodine-promoted heterocyclization and multicomponent procedures are also commonly used to achieve efficient and selective synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .
Scientific Research Applications
4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile involves its interaction with various molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes and modulate receptor activities, leading to their biological effects . The specific pathways and targets depend on the particular application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile include:
- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 4-Thiophen-2-ylbenzoic acid methyl ester
- 2-Ethyl-4-methylthiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzonitrile core with a thiophene ring and a methyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
CAS No. |
62308-27-4 |
---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-methyl-2-(2-thiophen-2-ylethyl)benzonitrile |
InChI |
InChI=1S/C14H13NS/c1-11-4-5-13(10-15)12(9-11)6-7-14-3-2-8-16-14/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
OHQAKHLAYOHXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)CCC2=CC=CS2 |
Origin of Product |
United States |
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